molecular formula C21H23NO5 B3443334 N,N-Diethyl-2-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide

N,N-Diethyl-2-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide

Cat. No.: B3443334
M. Wt: 369.4 g/mol
InChI Key: RDVLTRZYIHCVOE-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide is a complex organic compound with a unique structure that includes a benzo[c]chromen core

Properties

IUPAC Name

N,N-diethyl-2-(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-5-22(6-2)19(23)12-26-18-10-9-16-15-8-7-14(25-4)11-17(15)21(24)27-20(16)13(18)3/h7-11H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVLTRZYIHCVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=C(C2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N-Diethyl-2-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide involves several steps. One common synthetic route includes the reaction of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl chloride with N,N-diethylacetamide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N,N-Diethyl-2-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N,N-Diethyl-2-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of certain enzymes or the activation of specific receptors.

Comparison with Similar Compounds

N,N-Diethyl-2-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide can be compared with similar compounds such as:

  • N,N-Dimethyl-2-({4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide
  • This compound

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-2-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide
Reactant of Route 2
Reactant of Route 2
N,N-Diethyl-2-({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)acetamide

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